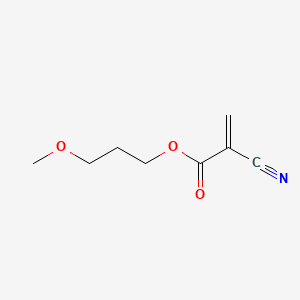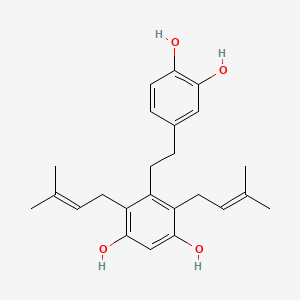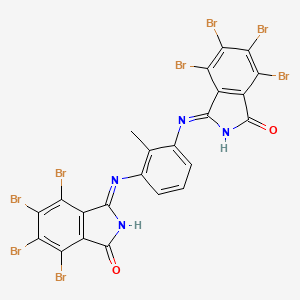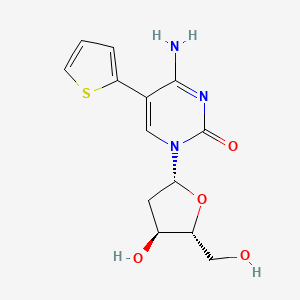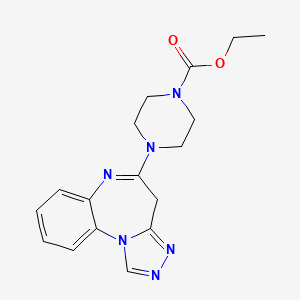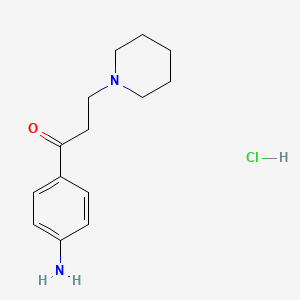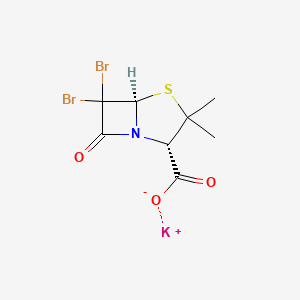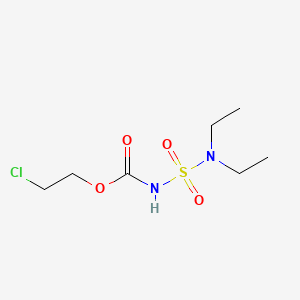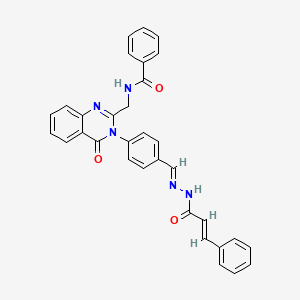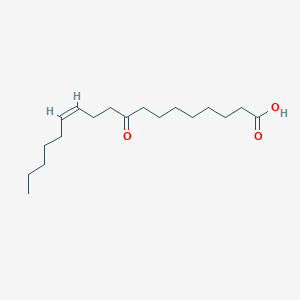
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene is an organic compound with a complex structure that includes multiple fused rings and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce large quantities of this compound for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a different ring structure and functional groups.
N,N-Dimethylpropyleneurea: Another related compound with similar solvent properties.
Uniqueness
2,4,5,6-Tetrahydro-2,4-dimethyl-1H-3,4,6a-triazafluoranthene is unique due to its specific ring structure and the presence of multiple nitrogen atoms
Propriétés
Numéro CAS |
84298-37-3 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
4,7-dimethyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10,12,14-pentaene |
InChI |
InChI=1S/C15H17N3/c1-10-9-12-11-5-3-4-6-13(11)18-8-7-17(2)15(16-10)14(12)18/h3-6,10H,7-9H2,1-2H3 |
Clé InChI |
GBQKNSFMHISJFP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C3C(=N1)N(CCN3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


